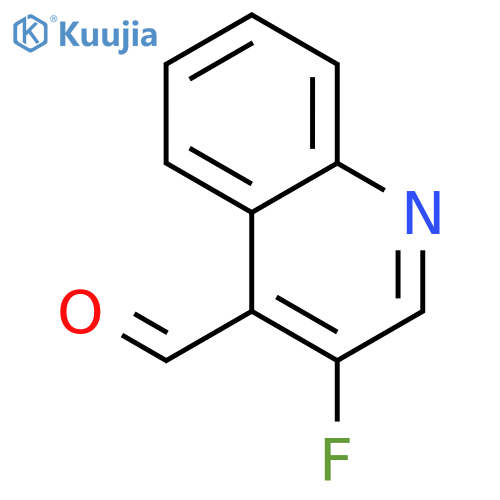

Cas no 1261269-78-6 (3-fluoroquinoline-4-carbaldehyde)

3-fluoroquinoline-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-fluoroquinoline-4-carbaldehyde

- DTXSID70704689

- AKOS024263631

- MFCD17012112

- SB68369

- 1261269-78-6

- CS-0338169

-

- MDL: MFCD17012112

- インチ: InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H

- InChIKey: UQWORFGWYGKZNZ-UHFFFAOYSA-N

- SMILES: C1=CC=C2C(=C1)C(=C(C=N2)F)C=O

計算された属性

- 精确分子量: 175.043341977g/mol

- 同位素质量: 175.043341977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 30Ų

3-fluoroquinoline-4-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189010142-100mg |

3-Fluoroquinoline-4-carbaldehyde |

1261269-78-6 | 95% | 100mg |

562.64 USD | 2021-06-01 | |

| Alichem | A189010142-500mg |

3-Fluoroquinoline-4-carbaldehyde |

1261269-78-6 | 95% | 500mg |

1,735.54 USD | 2021-06-01 | |

| abcr | AB445606-500mg |

3-Fluoroquinoline-4-carbaldehyde, min. 95%; . |

1261269-78-6 | 500mg |

€1850.00 | 2024-08-03 | ||

| 1PlusChem | 1P00A0KC-100mg |

3-fluoroquinoline-4-carbaldehyde |

1261269-78-6 | 95% | 100mg |

$884.00 | 2024-07-09 | |

| 1PlusChem | 1P00A0KC-250mg |

3-fluoroquinoline-4-carbaldehyde |

1261269-78-6 | 95% | 250mg |

$1785.00 | 2024-07-09 | |

| Aaron | AR00A0SO-50mg |

3-fluoroquinoline-4-carbaldehyde |

1261269-78-6 | 95% | 50mg |

$310.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408839-500mg |

3-Fluoroquinoline-4-carbaldehyde |

1261269-78-6 | 95+% | 500mg |

¥27320.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1111767-1g |

3-Fluoroquinoline-4-carboxaldehyde |

1261269-78-6 | 95% | 1g |

$685 | 2025-02-22 | |

| eNovation Chemicals LLC | D555877-1g |

3-Fluoroquinoline-4-carboxaldehyde |

1261269-78-6 | 95% | 1g |

$685 | 2025-02-25 | |

| abcr | AB445606-500 mg |

3-Fluoroquinoline-4-carbaldehyde; min. 95% |

1261269-78-6 | 500MG |

€1,729.00 | 2022-06-10 |

3-fluoroquinoline-4-carbaldehyde 関連文献

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

3-fluoroquinoline-4-carbaldehydeに関する追加情報

3-Fluoroquinoline-4-Carbaldehyde: A Comprehensive Overview

3-Fluoroquinoline-4-carbaldehyde (CAS No. 1261269-78-6) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique quinoline backbone and the presence of a fluorine substituent at the 3-position and an aldehyde group at the 4-position, exhibits a range of intriguing properties that make it a valuable subject for research and potential applications.

Recent studies have highlighted the importance of 3-fluoroquinoline derivatives in drug discovery. The quinoline framework is well-known for its ability to interact with various biological targets, such as enzymes and receptors, due to its aromaticity and structural flexibility. The introduction of a fluorine atom at the 3-position further enhances the compound's electronic properties, making it a promising candidate for modulating biological activities. For instance, research has shown that 3-fluoroquinoline-4-carbaldehyde can act as a potential inhibitor of certain kinases, which are critical in cellular signaling pathways.

The synthesis of 3-fluoroquinoline-4-carbaldehyde involves a series of well-established organic reactions. Typically, the compound is derived from quinoline via fluorination and aldehyde functionalization. These steps are meticulously optimized to ensure high yield and purity. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency of these reactions, aligning with current trends in sustainable chemical synthesis.

In terms of applications, 3-fluoroquinoline-4-carbaldehyde has shown potential in the development of novel materials. Its conjugated system and functional groups make it suitable for use in organic electronics, such as in the fabrication of light-emitting diodes (LEDs) and photovoltaic devices. Recent experiments have demonstrated that films made from this compound exhibit excellent charge transport properties, which are essential for high-performance electronic devices.

Moreover, the compound's reactivity towards nucleophilic addition reactions has opened avenues for its use in medicinal chemistry. The aldehyde group can be readily modified to introduce various substituents, enabling the creation of diverse libraries of compounds for biological screening. This versatility is particularly advantageous in hit-to-lead optimization processes, where structural modifications are crucial for improving potency and selectivity.

From an environmental standpoint, researchers have also explored the biodegradation pathways of 3-fluoroquinoline derivatives. Understanding how these compounds interact with environmental systems is essential for assessing their ecological impact. Studies have indicated that under certain conditions, 3-fluoroquinoline-4-carbaldehyde can undergo microbial degradation, reducing its persistence in natural ecosystems.

In conclusion, 3-fluoroquinoline-4-carbaldehyde (CAS No. 1261269-78-6) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make substantial contributions to both academic and industrial sectors.

1261269-78-6 (3-fluoroquinoline-4-carbaldehyde) Related Products

- 745783-73-7(Benzene,1-fluoro-4-[(1R)-1-isocyanatoethyl]-)

- 3970-73-8(4-Methoxy-4-methylpiperidine hydrochloride)

- 1806801-24-0(3-Amino-6-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetic acid)

- 18300-31-7(Quinolinium,1-ethyl-4-[5-(1-ethyl-4(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1))

- 2108071-61-8(methyl 4-amino-3-(5-chlorofuran-2-yl)butanoate)

- 884497-38-5(2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid)

- 2680766-19-0(2-(4-methyl-1-{(prop-2-en-1-yloxy)carbonylamino}cyclohexyl)acetic acid)

- 1390703-65-7((1S)-1-(3-methyl-4-nitrophenyl)ethan-1-amine)

- 1558263-40-3(1-(dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid)

- 2640969-39-5(6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile)